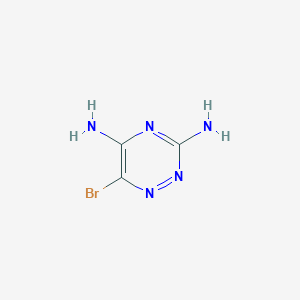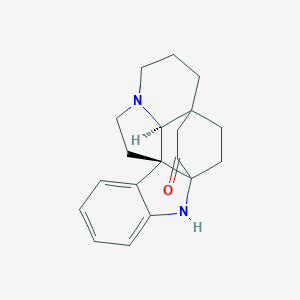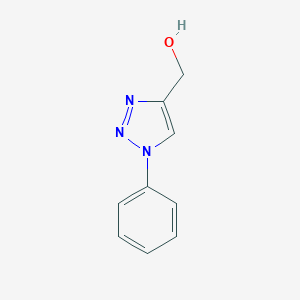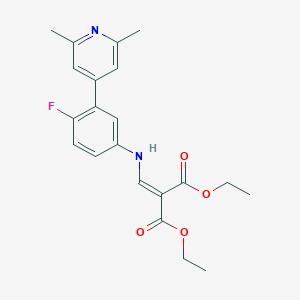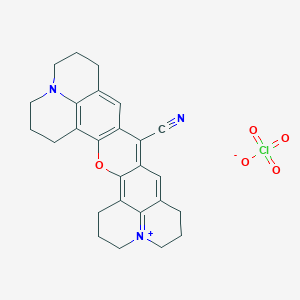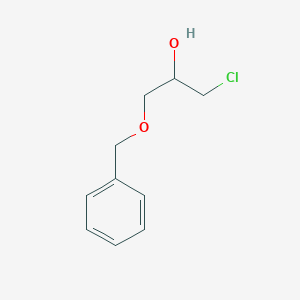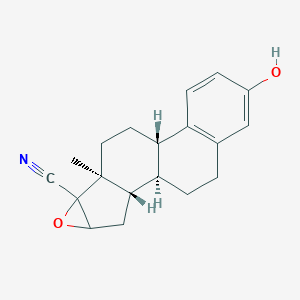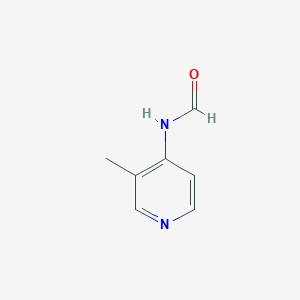
N-(3-methylpyridin-4-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylpyridin-4-yl)formamide is a chemical compound with the molecular formula C7H8N2O. It is also known as 4-(3-methylpyridin-4-yl)formamide or MPFA. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mécanisme D'action
The mechanism of action of N-(3-methylpyridin-4-yl)formamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has also been proposed that this compound may interact with specific receptors in the brain, leading to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
N-(3-methylpyridin-4-yl)formamide has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylpyridin-4-yl)formamide has several advantages for lab experiments. It is readily available and can be synthesized using simple procedures. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for research on N-(3-methylpyridin-4-yl)formamide. One area of interest is the development of new synthetic routes for this compound that can improve its yield and purity. Another direction is the investigation of its potential applications in agriculture, such as its use as a pesticide or herbicide. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-methylpyridin-4-yl)formamide can be achieved through the reaction of 3-methyl-4-pyridinecarboxylic acid with formic acid in the presence of a dehydrating agent. This reaction results in the formation of a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-(3-methylpyridin-4-yl)formamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
101870-39-7 |
|---|---|
Nom du produit |
N-(3-methylpyridin-4-yl)formamide |
Formule moléculaire |
C7H8N2O |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
N-(3-methylpyridin-4-yl)formamide |
InChI |
InChI=1S/C7H8N2O/c1-6-4-8-3-2-7(6)9-5-10/h2-5H,1H3,(H,8,9,10) |
Clé InChI |
KGXJCBGZODWHBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)NC=O |
SMILES canonique |
CC1=C(C=CN=C1)NC=O |
Synonymes |
Formamide, N-(3-methyl-4-pyridyl)- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



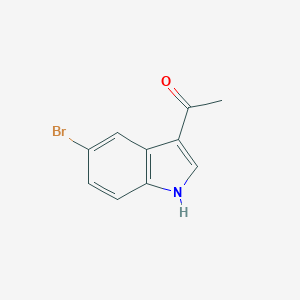
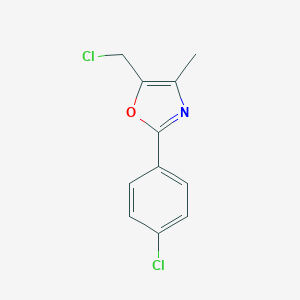
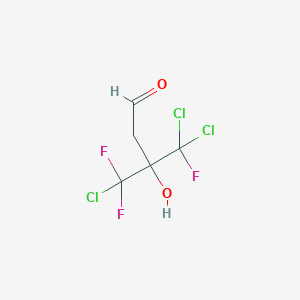
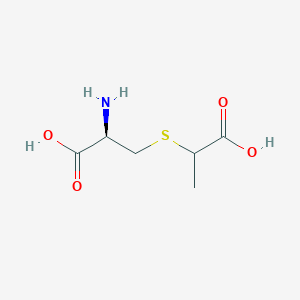
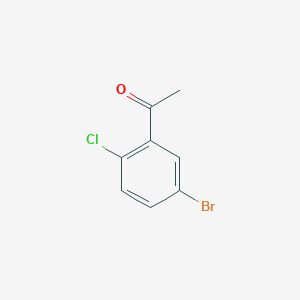
![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
